4-(N-Methylformamido)benzoic acid

Methotrexate synthesis N-formylation Protecting group strategy

4-(N-Methylformamido)benzoic acid (CAS 51865-84-0), also designated as NSC 114013, is an aromatic carboxylic acid derivative with the molecular formula C₉H₉NO₃ and a molecular mass of 179.17 g/mol. The compound features a para-substituted N-methylformamido group (–N(CH₃)CHO) on a benzoic acid scaffold, distinguishing it from simpler benzoic acid derivatives through its bifunctional formamide and carboxylic acid termini.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 51865-84-0
Cat. No. B1581659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Methylformamido)benzoic acid
CAS51865-84-0
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCN(C=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13)
InChIKeyWEMYEQBKRODOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(N-Methylformamido)benzoic acid (CAS 51865-84-0): A Key Protected Intermediate for Methotrexate Synthesis


4-(N-Methylformamido)benzoic acid (CAS 51865-84-0), also designated as NSC 114013, is an aromatic carboxylic acid derivative with the molecular formula C₉H₉NO₃ and a molecular mass of 179.17 g/mol [1]. The compound features a para-substituted N-methylformamido group (–N(CH₃)CHO) on a benzoic acid scaffold, distinguishing it from simpler benzoic acid derivatives through its bifunctional formamide and carboxylic acid termini [1]. It is primarily established in the patent and industrial literature as a critical protected intermediate in the multi-step synthesis of methotrexate, where the N-formyl group serves as a temporary protecting group for the N-methylamino function during chlorination and amide coupling steps [2].

Why Generic Substitution of 4-(N-Methylformamido)benzoic acid (CAS 51865-84-0) Fails in Methotrexate Intermediate Procurement


In the established industrial route to methotrexate, the N-formyl group on 4-(N-methylformamido)benzoic acid is not merely a structural embellishment but a functional necessity: it protects the N-methylamino moiety from undesired side reactions during the chlorination step (conversion to the acid chloride with SOCl₂ or SO₂Cl₂) and the subsequent coupling with L-glutamic acid [1]. Simply substituting the unprotected precursor 4-(methylamino)benzoic acid (CAS 10541-83-0) would lead to competing reactions at the free secondary amine, drastically reducing yield and generating purification burdens [1]. Alternative N-protecting groups evaluated in prior art for this specific sequence—including carbobenzyloxy (Cbz) and tosyl—introduce additional synthetic steps, use costly reagents, and in the case of Cbz, give heavily contaminated intermediates with poor reproducibility [1]. The formyl group is uniquely suited because its introduction proceeds in quantitative yield under simple reflux conditions using formic acid, and its removal (alkaline hydrolysis) occurs without racemization of the glutamate stereocenter [1]. These process advantages are documented explicitly in comparative patent disclosure and cannot be assumed for near-analog benzoic acid derivatives lacking this specific N-methyl-N-formyl architecture.

Quantitative Procurement Evidence for 4-(N-Methylformamido)benzoic acid: Comparator Data for Scientific Selection


Formylation Yield: Quantitative Conversion vs. Protecting Group Alternatives

In the patent-defined methotrexate intermediate route, formylation of 4-(methylamino)benzoic acid to yield 4-(N-methylformamido)benzoic acid is reported to proceed in 'quantitative yield' with an isolated yield of 97% after simple water washing or NaOH/HCl reprecipitation [1]. In contrast, the alternative Cbz (carbobenzyloxy) protection strategy on the same substrate is explicitly described in the prior art as producing heavily contaminated product with poor reproducibility, while the tosyl route requires additional synthetic steps and generates p-(N-methyl-N-tosyl)-aminobenzoic acid in unspecified but lower overall process efficiency [1]. The formyl group introduction requires only formic acid as both solvent and reagent under reflux—no additional catalysts, no inert atmosphere, and no chromatographic purification [1].

Methotrexate synthesis N-formylation Protecting group strategy Process chemistry

Melting Point Differentiation vs. Unprotected Precursor and N-Desmethyl Analog

4-(N-Methylformamido)benzoic acid exhibits a sharp melting point range of 214–221 °C (CAS Common Chemistry: 214–215 °C; vendor consensus: 217–221 °C) [1]. This is substantially higher than its direct synthetic precursor 4-(methylamino)benzoic acid (CAS 10541-83-0), which melts at 160–166 °C , and substantially lower than the N-desmethyl analog 4-formamidobenzoic acid (CAS 28533-43-9), which melts at 250–266 °C [2]. The wide thermal gap of approximately 54–55 °C above the precursor's melting range enables reliable identity confirmation and purity assessment by melting point determination, a rapid QC method routinely used in intermediate release testing.

Crystallinity Purity assessment Solid-state characterization Quality control

LogP and Polar Surface Area Differentiation vs. N-Desmethyl and Unsubstituted Analogs

The computed octanol-water partition coefficient (LogP) for 4-(N-methylformamido)benzoic acid is 1.61 (ChemSrc/molbase consensus) [1], with a topological polar surface area (TPSA) of 57.61 Ų [1]. The N-desmethyl analog 4-formamidobenzoic acid has a LogP range of 0.9–1.66 (PubChem XLogP3: 0.9; other computed values: 1.25–1.66) [2] and a higher TPSA of 66.40 Ų [2]. The methylamino precursor 4-(methylamino)benzoic acid has a LogP of approximately 1.50–1.71 [3]. These differences, while modest, affect solubility behavior in organic extraction and chromatographic purification—the N-methylformamido compound is consistently more lipophilic than the N-desmethyl analog, facilitating differential extraction during workup of the methotrexate intermediate sequence.

Lipophilicity Physicochemical profiling Solubility prediction Intermediate handling

Commercial Purity Benchmarks and QC Documentation Availability

4-(N-Methylformamido)benzoic acid is commercially available from multiple independent suppliers at defined purity grades with accompanying batch-specific QC documentation. Fluorochem supplies the compound at 97% purity (SKU F729853) ; Bidepharm provides standard purity of 95% with batch-specific NMR, HPLC, and GC traceability ; MolCore offers a minimum purity specification of 98% (NLT 98%) under ISO-certified quality systems ; and AKSci supplies material at 98% purity (HPLC) with full Certificate of Analysis . In contrast, the unprotected precursor 4-(methylamino)benzoic acid is typically available at 97–98% purity but lacks the orthogonal QC documentation that verifies the presence of the formyl protecting group .

Purity specification Quality assurance Vendor comparison Pharmaceutical intermediate procurement

Deprotection Selectivity: Alkaline Hydrolysis Without Glutamate Racemization

A defining process advantage documented in the patent literature is that the N-formyl protecting group on 4-(N-methylformamido)benzoic acid can be removed by alkaline hydrolysis (2.5–3.5 N NaOH, 30–70 °C) from the downstream intermediate p-(N-methyl-N-formyl)-aminobenzoyl-L-glutamic acid 'without racemization of the glutamic acid moiety' [1]. This stereochemical preservation is critical because the L-glutamate configuration is essential for methotrexate's biological activity as a dihydrofolate reductase (DHFR) inhibitor. Alternative N-protecting groups evaluated for this sequence—specifically Cbz (removed by hydrogenolysis) and tosyl (removed under strongly reducing conditions)—either require expensive catalysts, generate problematic byproducts, or introduce conditions incompatible with sensitive functionality elsewhere in the molecule [1].

Deprotection Stereochemical integrity Methotrexate synthesis Process robustness

Identity Differentiation from Mefenamic Acid: A Critical Procurement Alert

A documented quality concern in the supplier landscape is the erroneous conflation of 4-(N-methylformamido)benzoic acid (CAS 51865-84-0, C₉H₉NO₃, MW 179.17) with mefenamic acid (CAS 61-68-7, C₁₅H₁₅NO₂, MW 241.28) on at least one commercial vendor listing [1]. These are structurally and pharmacologically unrelated compounds: mefenamic acid is an NSAID fenamate with a 2-(2,3-dimethylanilino)benzoic acid structure, while 4-(N-methylformamido)benzoic acid is a para-substituted formamide-benzoic acid synthetic intermediate. The NIST WebBook, CAS Common Chemistry, and PubChem records unambiguously distinguish these two compounds by CAS number, molecular formula, molecular weight, and InChI Key [1][2].

Compound identity verification Vendor quality assurance Misidentification risk CAS registry integrity

Recommended Application Scenarios for 4-(N-Methylformamido)benzoic acid Based on Quantitative Evidence


Methotrexate Intermediate Procurement for GMP-Regulated API Manufacturing

4-(N-Methylformamido)benzoic acid is the established protected intermediate of choice for the industrial-scale synthesis of methotrexate via the Lonza process route [1]. The quantitative formylation yield (97%), the ability to deprotect without racemization of the L-glutamate stereocenter, and the commercial availability at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) make this compound uniquely suited for GMP intermediate procurement . Procurement specifications should require: (i) CAS 51865-84-0 identity confirmed by NMR (formyl proton at ~8.0–8.5 ppm) or melting point (214–221 °C), (ii) HPLC purity ≥ 95%, and (iii) absence of the unprotected precursor 4-(methylamino)benzoic acid (CAS 10541-83-0) by TLC or HPLC.

Process Chemistry R&D: Protecting Group Strategy Benchmarking for N-Methylamino Benzoic Acids

In process chemistry research aimed at optimizing methotrexate or methotrexate-analog synthesis, 4-(N-methylformamido)benzoic acid serves as the benchmark formyl-protected intermediate against which alternative protection strategies are compared [1]. The patent literature explicitly compares the formyl route favorably against Cbz and tosyl alternatives on the basis of step count, yield, reproducibility, and cost [1]. Researchers evaluating novel protecting group chemistries can use this compound as the reference standard for comparative yield and purity assessment, given its well-characterized synthesis (reflux in formic acid, 3 h, 97% isolated yield) and simple isolation procedure .

Analytical Reference Standard for Impurity Profiling in Methotrexate Drug Substance

The compound has been employed as a reference substance for drug impurity analysis and as a reagent standard [1]. Its structural relationship to the p-aminobenzoic acid fragment of methotrexate makes it relevant for tracking process-related impurities originating from the intermediate synthetic steps. The compound's distinct melting point (214–221 °C), LogP (1.61), and TPSA (57.61 Ų) provide multiple orthogonal identifiers for HPLC method development, LC-MS impurity tracking, and reference standard qualification . Analytical laboratories should verify the reference standard identity against CAS Common Chemistry specifications before use.

Medicinal Chemistry Building Block for N-Methylformamido-Containing Compound Libraries

As a bifunctional building block featuring both a carboxylic acid handle (for amide coupling or esterification) and a protected N-methylamino group (revealed upon formyl deprotection), 4-(N-methylformamido)benzoic acid has potential utility in parallel synthesis of compound libraries [1]. The formyl group provides a stable, easily monitored protecting group that survives standard coupling conditions, while the carboxylic acid terminus allows direct participation in amide bond-forming reactions. Researchers should note that the compound is classified as an irritant (H315, H319, H335) and requires appropriate PPE during handling, as documented in the Fluorochem and Bidepharm SDS .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(N-Methylformamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.